![molecular formula C16H21NO3 B14208086 4-{2-[(2-Ethyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one CAS No. 830324-09-9](/img/structure/B14208086.png)
4-{2-[(2-Ethyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[(2-Ethyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a dioxolane ring, an aniline derivative, and a butenone moiety, making it a versatile molecule for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2-Ethyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one typically involves multiple steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by reacting ethylene glycol with an aldehyde or ketone in the presence of an acid catalyst.
Aniline Derivative Formation: The aniline derivative is prepared by reacting aniline with an appropriate alkylating agent.
Coupling Reaction: The final step involves coupling the dioxolane ring with the aniline derivative and butenone moiety under specific reaction conditions, such as using a base catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-{2-[(2-Ethyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-{2-[(2-Ethyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-{2-[(2-Ethyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-Ethyl-1,3-dioxolan-2-one: A simpler dioxolane derivative with similar structural features.
2-Ethyl-2-methyl-1,3-dioxolane: Another dioxolane compound with different substituents.
Ethyl 2-methyl-1,3-dioxolane-2-acetate: A dioxolane derivative used in different applications.
Uniqueness
4-{2-[(2-Ethyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one stands out due to its combination of a dioxolane ring, aniline derivative, and butenone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
830324-09-9 |
|---|---|
Fórmula molecular |
C16H21NO3 |
Peso molecular |
275.34 g/mol |
Nombre IUPAC |
4-[2-[(2-ethyl-1,3-dioxolan-2-yl)methyl]anilino]but-3-en-2-one |
InChI |
InChI=1S/C16H21NO3/c1-3-16(19-10-11-20-16)12-14-6-4-5-7-15(14)17-9-8-13(2)18/h4-9,17H,3,10-12H2,1-2H3 |
Clave InChI |
IIUGLJXHNBUBKE-UHFFFAOYSA-N |
SMILES canónico |
CCC1(OCCO1)CC2=CC=CC=C2NC=CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


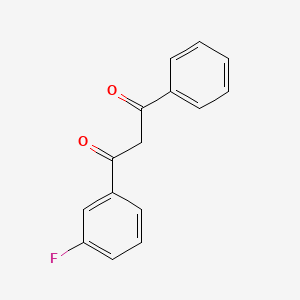
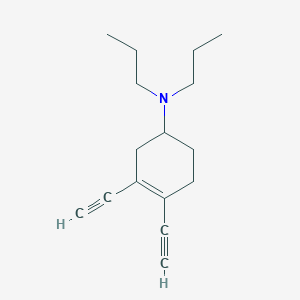
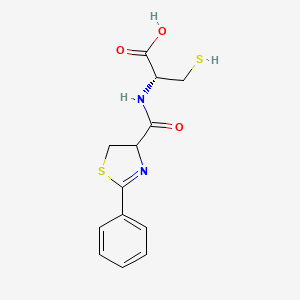
![2-[(2-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208025.png)
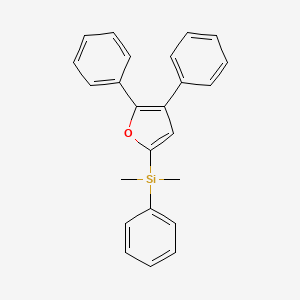

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]aniline](/img/structure/B14208034.png)
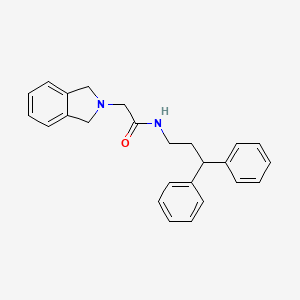
![2-[(2R,3S,5R)-5-Methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14208049.png)
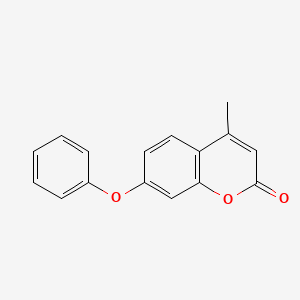

![methyl (1S,4R,6S,7Z,14S,18S)-18-(4-bromophenyl)sulfonyloxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylate](/img/structure/B14208070.png)
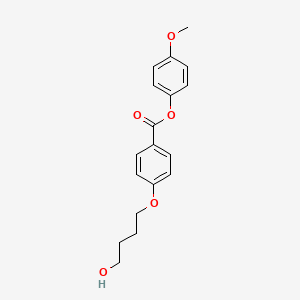
![1-(4-{[(2R)-2-Phenylpropanoyl]oxy}butyl)pyridin-1-ium iodide](/img/structure/B14208077.png)
